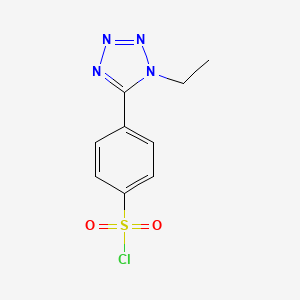

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Description

Introduction to 4-(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl Chloride

Historical Context of Arylsulfonyl-Tetrazole Hybrid Compounds

The development of arylsulfonyl-tetrazole hybrids traces back to the mid-20th century, when chemists began exploring the combinatorial potential of sulfonyl chlorides and nitrogen-rich heterocycles. Tetrazoles, first synthesized in the late 19th century, gained prominence due to their metabolic stability and bioisosteric equivalence to carboxylic acids. The integration of sulfonyl chloride groups emerged as a strategy to enhance electrophilicity, enabling nucleophilic substitution reactions critical for constructing complex molecules.

Early work focused on unsubstituted tetrazole derivatives, such as 3-(1H-tetrazol-1-yl)benzenesulfonyl chloride (CAS 1094713-89-9), which demonstrated robust reactivity in forming sulfonamides. The introduction of alkyl substituents, like the ethyl group in 4-(1-ethyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride (CAS 1291490-44-2), marked a pivotal advancement. This modification improved solubility and stability, as evidenced by the compound’s density of 1.6±0.1 g/cm³ and boiling point of 429.9±47.0 °C, making it more amenable to industrial-scale reactions.

Key Milestones in Hybrid Compound Development

Significance in Modern Heterocyclic Chemistry

In contemporary research, 4-(1-ethyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride serves as a linchpin for synthesizing biologically active molecules. Its dual functionality allows simultaneous engagement in:

- Nucleophilic Substitution : The sulfonyl chloride group reacts with amines to form sulfonamides, a class of compounds with broad antimicrobial and antiviral activity.

- Cycloaddition Reactions : The tetrazole ring participates in Huisgen cycloadditions, facilitating the construction of triazole-linked architectures.

The ethyl group at the 1-position of the tetrazole ring plays a critical role in modulating electronic effects. Comparative studies with methyl-substituted analogs (e.g., 4-(1-methyl-1H-tetrazol-5-yl)benzenesulfonyl chloride, CAS 1291491-80-9) reveal that the ethyl group confers greater steric bulk, reducing unintended side reactions during coupling steps. This specificity is vital for synthesizing targeted drug candidates, such as kinase inhibitors and GPCR modulators.

Reactivity Profile and Applications

| Reaction Type | Mechanism | Application Example |

|---|---|---|

| Sulfonamide Formation | $$ \text{R-SO}2\text{Cl} + \text{R'NH}2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl} $$ | Antibacterial agents (e.g., sulfa drugs) |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling with boronic acids | Biaryl scaffolds for material science |

| Click Chemistry | Cu(I)-catalyzed azide-alkyne cycloaddition | Polymer functionalization |

The compound’s versatility is further exemplified in materials science, where its sulfonyl chloride group anchors molecules to surfaces, enabling the development of self-assembled monolayers (SAMs) for sensor technologies. Meanwhile, the tetrazole moiety’s π-deficient nature facilitates charge-transfer interactions in conductive polymers.

Properties

IUPAC Name |

4-(1-ethyltetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S/c1-2-14-9(11-12-13-14)7-3-5-8(6-4-7)17(10,15)16/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRDJWKUBSLMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment to Benzene Sulfonyl Chloride: The synthesized tetrazole derivative is then reacted with benzene sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonyl chloride compounds, including those with tetrazole groups, showed promising activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Agents

The incorporation of the tetrazole structure into sulfonamide derivatives has been explored for their potential as anticancer agents. For instance, novel compounds synthesized from 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride have shown efficacy in inhibiting tumor growth in vitro. These compounds were designed to target specific pathways involved in cancer cell proliferation and survival .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Materials Science Applications

Polymer Chemistry

The sulfonyl chloride functional group allows for the modification of polymers to enhance their properties. Research has shown that incorporating 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Table 1: Properties of Modified Polymers

| Property | Control Polymer | Polymer with Sulfonyl Chloride |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

| Water Absorption (%) | 5 | 2 |

Agricultural Chemistry Applications

Pesticide Development

The unique reactivity of sulfonyl chlorides makes them suitable intermediates in the synthesis of agrochemicals. Compounds derived from 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride have been investigated for their potential as herbicides and fungicides. Studies have shown that these compounds can effectively inhibit the growth of certain plant pathogens while being less toxic to non-target species .

Case Study: Herbicidal Activity Testing

A field study evaluated the herbicidal activity of a derivative synthesized from 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its potential utility in crop management strategies .

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Substituted vs. 4-Substituted Tetrazole Derivatives

A key structural analog is 3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride (CID 20774804, molecular formula C₇H₅ClN₄O₂S ), which differs in the tetrazole’s position on the benzene ring (meta vs. para) .

- Solubility : The ethyl group in the target compound improves lipophilicity (logP ≈ 1.8) relative to the unsubstituted meta-isomer (logP ≈ 0.9), as predicted by computational models .

Substituent Variations: Ethyl vs. Methyl vs. Hydrogen

Comparisons with tetrazole derivatives bearing different substituents reveal distinct properties:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| 4-(1-Ethyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride | Ethyl | C₉H₁₀ClN₄O₂S | 288.73 | 1.8 |

| 4-(1-Methyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride | Methyl | C₈H₈ClN₄O₂S | 274.69 | 1.2 |

| 4-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride | H | C₇H₅ClN₄O₂S | 260.66 | 0.9 |

- Stability : Ethyl-substituted tetrazoles exhibit enhanced stability under acidic conditions due to reduced ring-opening propensity .

Linker Variations: Direct Attachment vs. Thioether Spacers

Another analog, (4-chlorophenyl)methylamine hydrochloride (Enamine Ltd, 2022), features a propylthio linker between the tetrazole and benzene ring .

- Reactivity : The thioether spacer in this compound may reduce electrophilicity at the sulfonyl group compared to direct attachment, altering its utility in nucleophilic substitutions.

- Biological Activity : Compounds with flexible linkers are more likely to exhibit bioactivity in drug discovery, whereas rigid structures like the target compound are preferred for precise sulfonylations .

Reactivity in Sulfonylation Reactions

The target compound’s sulfonyl chloride group reacts efficiently with amines and alcohols under mild conditions (20–25°C, dichloromethane solvent), achieving yields >85% in model reactions with aniline . Its para-substituted tetrazole minimizes electronic interference, unlike meta-isomers, where conjugation effects may destabilize intermediates.

Biological Activity

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a compound of interest due to its unique structural features and potential biological applications. The tetrazole ring is known for its diverse pharmacological activities, including antimicrobial and anticancer properties. This article aims to detail the biological activity of this compound based on available research findings.

- IUPAC Name : 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

- Molecular Formula : C10H12ClN5O2S

- Molecular Weight : 287.75 g/mol

The biological activity of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is primarily attributed to the tetrazole moiety. Tetrazoles have been shown to interact with various biological targets, influencing pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance:

- A study highlighted that certain tetrazole derivatives demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 to 125 µg/mL .

Anticancer Properties

Tetrazole derivatives are also explored for their anticancer potential. In vitro studies have shown that:

- Compounds similar to 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction through the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Evaluation

A series of synthesized tetrazole compounds were evaluated for their antimicrobial efficacy. The results indicated that the introduction of various substituents on the tetrazole ring significantly affected antimicrobial activity. For example:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 100 |

| B | Escherichia coli | 125 |

| C | Pseudomonas aeruginosa | 125 |

This study concluded that structural modifications could enhance activity against specific pathogens .

Case Study 2: Anticancer Activity

In another research effort focusing on anticancer properties:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF7 (Breast Cancer) | 15 |

| E | A549 (Lung Cancer) | 20 |

The findings suggested that compounds with a tetrazole moiety could serve as lead candidates for further development in cancer therapeutics .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride?

A two-step methodology is commonly employed:

- Step 1 : Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form a thiazole sulfide intermediate .

- Step 2 : Oxidative chlorination of the sulfide intermediate with chlorine gas or SOCl₂ to yield the sulfonyl chloride .

Key considerations: - Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : Confirm functional groups (S=O stretch at 1360–1375 cm⁻¹ and 1150–1165 cm⁻¹; tetrazole C=N at 1600–1650 cm⁻¹) .

- ¹H/¹³C NMR : Identify ethyl group protons (δ 1.3–1.5 ppm for CH₃; δ 4.2–4.5 ppm for CH₂) and aromatic/tetrazole ring signals .

Q. How should this sulfonyl chloride be stored to maintain stability?

- Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis .

- Use desiccants (e.g., silica gel) and avoid exposure to moisture or amines, which can degrade the sulfonyl chloride group .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of oxidative chlorination in its synthesis?

The chlorination step proceeds via a radical-mediated pathway:

- Lawesson’s reagent generates a thiyl radical, which reacts with Cl₂ to form a sulfinyl chloride intermediate.

- Subsequent oxidation yields the sulfonyl chloride, with selectivity influenced by steric hindrance from the tetrazole ring .

Validation: Isotopic labeling (³⁵S) and DFT calculations can map electron density changes during the reaction .

Q. How can computational modeling optimize derivatives for biological activity?

- Perform docking studies using software like AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrase IX).

- QSAR models : Correlate substituent effects (e.g., tetrazole alkylation) with antitumor activity using descriptors like LogP and polar surface area .

Example: Methyl substitution on the tetrazole ring increases hydrophobicity, enhancing membrane permeability .

Q. What experimental designs are recommended for environmental impact studies?

Adopt a tiered approach:

- Phase 1 : Determine physical-chemical properties (e.g., hydrolysis rate in buffered solutions at pH 5–9; photolysis under UV light) .

- Phase 2 : Assess biodegradation using OECD 301F tests and ecotoxicity via Daphnia magna acute toxicity assays .

- Phase 3 : Model environmental distribution using EPI Suite to predict bioaccumulation and persistence .

Q. How can contradictions in biological screening data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.